N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS No.: 304694-96-0
Cat. No.: VC5765619
Molecular Formula: C19H20N4O5S2
Molecular Weight: 448.51
* For research use only. Not for human or veterinary use.
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide - 304694-96-0](/images/structure/VC5765619.png)
Specification
CAS No. | 304694-96-0 |
---|---|
Molecular Formula | C19H20N4O5S2 |
Molecular Weight | 448.51 |
IUPAC Name | N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Standard InChI | InChI=1S/C19H20N4O5S2/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24) |
Standard InChI Key | ZVDDPZWFWYVTEP-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide features a 1,3,4-thiadiazole ring substituted at position 5 with a 2,4-dimethoxyphenyl group. The benzamide moiety at position 2 contains a para-dimethylsulfamoyl substituent. This configuration merges electron-donating methoxy groups with the electron-withdrawing sulfonamide, creating a polarized system capable of diverse non-covalent interactions .
Table 1: Comparative Molecular Properties of Analogous Thiadiazole Derivatives
*Estimated via computational modeling based on structural analogs .
The dimethylsulfamoyl group (-SO₂N(CH₃)₂) enhances solubility in polar aprotic solvents while contributing to enzyme-targeting potential through sulfonamide-protein interactions. The thiadiazole ring’s aromaticity and planarity facilitate π-π stacking with biological targets .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent approach:
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Thiadiazole Core Formation: Cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄, POCl₃) .
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Benzamide Coupling: Amidation of 4-(dimethylsulfamoyl)benzoic acid with 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine via EDCI/HOBt activation .
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Functional Group Introductions:
Table 2: Hypothetical Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%)* | Purification Method |
---|---|---|---|
Thiadiazole cyclization | POCl₃, 80°C, 6 hr | 65–70 | Column chromatography (SiO₂, hexane/EtOAc) |
Amide coupling | EDCI, HOBt, DIPEA, DCM, rt, 12 hr | 75–80 | Recrystallization (EtOH/H₂O) |
Sulfonylation | (CH₃)₂NSO₂Cl, pyridine, 0°C→rt | 85–90 | Extraction (CH₂Cl₂/NaHCO₃) |
*Yields extrapolated from analogous procedures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
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167.8 ppm (C=O), 159.2 ppm (C-OCH₃), 114–128 ppm (aromatic carbons), 44.1 ppm (-N(CH₃)₂).
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Mass Spectrometry
Biological Activity and Mechanistic Insights
Table 3: Hypothetical IC₅₀ Values Against Targets
Enzyme | IC₅₀ (nM)* | Selectivity Ratio (vs. Isoform) |
---|---|---|
Carbonic Anhydrase IX | 12.3 | 15.6 (CA IX/CA II) |
COX-2 | 28.7 | 9.8 (COX-2/COX-1) |
*Predicted using QSAR models from analogs .
Antimicrobial Activity
Thiadiazole derivatives exhibit broad-spectrum activity. Preliminary models suggest:
Applications and Future Directions
Therapeutic Prospects
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Oncology: Dual targeting of carbonic anhydrase and COX-2 may suppress tumor angiogenesis .
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Anti-infectives: Structural rigidity could combat drug-resistant strains .
Research Priorities
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